molecular formula C13H13N3O5 B13449677 2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid

Cat. No.: B13449677
M. Wt: 291.26 g/mol
InChI Key: WUCFRUNKXKEODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid is a synthetic benzoic acid derivative characterized by a 2-amino substitution on the aromatic ring and a carbamoyl-linked 2,6-dioxopiperidine moiety at the 6-position. The dioxopiperidine group, commonly found in cereblon-binding molecules like immunomodulatory drugs (e.g., thalidomide analogs), may confer unique bioactivity.

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

2-amino-6-[(2,6-dioxopiperidin-3-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H13N3O5/c14-7-3-1-2-6(10(7)13(20)21)11(18)15-8-4-5-9(17)16-12(8)19/h1-3,8H,4-5,14H2,(H,15,18)(H,20,21)(H,16,17,19)

InChI Key

WUCFRUNKXKEODY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=C(C(=CC=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with:

The general approach involves:

  • Formation of an amide bond between the carboxyl group of the benzoic acid derivative and the amino group of the piperidine-2,6-dione.
  • Protection/deprotection steps as necessary to prevent side reactions.
  • Control of stereochemistry by using enantiomerically pure starting materials.

Representative Synthetic Route

Step 1: Preparation of 2-Amino-6-carboxybenzoic Acid Intermediate
  • The benzoic acid derivative may be obtained commercially or synthesized via nitration and subsequent reduction of 6-substituted benzoic acid precursors.
  • Protection of the amino group is sometimes employed to avoid side reactions during coupling.
Step 2: Amide Bond Formation with 3-Aminopiperidine-2,6-dione
  • The key coupling involves reacting the carboxyl group of the benzoic acid with the amino group of 3-aminopiperidine-2,6-dione.
  • Coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters may be used.
  • Solvents like dimethylformamide (DMF), acetonitrile, or mixtures with water are common to facilitate solubility and reaction kinetics.
  • Bases such as diisopropylethylamine (DIPEA) are employed to neutralize generated acids and promote amide bond formation.
Step 3: Purification and Isolation
  • The product is purified by crystallization, chromatography, or salt formation.
  • The stereochemistry is preserved by using enantiomerically pure 3-aminopiperidine-2,6-dione.

Detailed Process Conditions from Patents

A patent describing analogous compounds and processes provides the following detailed conditions relevant to the preparation of related substituted 2-(2,6-dioxopiperidin-3-yl) derivatives, which can be adapted for the target compound:

Step Reagents/Conditions Solvent Temperature Notes
1. Initial reaction Trifluoroacetic acid Ethyl acetate 45–55 °C Used for initial functionalization
2. Second step Acetic acid + imidazole Acetonitrile 75–85 °C Promotes further substitution
3. Reduction Hydrogen gas, 10% Pd/C, methanesulfonic acid Not specified Ambient to mild heating Reduces hydrazono group to aminomethyl
4. Salt formation 12N HCl Not specified Ambient Converts mesylate to hydrochloride salt
5. Acylation Cyclopropanecarbonyl chloride, DIPEA Acetonitrile 0–20 °C Forms substituted amide

This sequence illustrates the careful control of temperature, solvent choice, and reagent stoichiometry needed for selective transformations without degrading sensitive groups.

Alternative Synthetic Approaches

Another disclosed method involves:

  • Reacting 2-amino-5-bromo-N-(2,6-dioxopiperidin-3-yl)benzamide with sodium nitrite (NaNO2) under slightly acidic, room temperature conditions to induce cyclization and formation of the target compound or its derivatives.
  • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures thereof are used.
  • Bases like sodium hydride, potassium tert-butoxide, or DIPEA facilitate the reaction.
  • This method allows for functional group tolerance and modular synthesis of analogs.

Data Tables Summarizing Key Parameters

Parameter Typical Range/Value Comments
Solvents Ethyl acetate, acetonitrile, DMF Selected for solubility and reaction control
Temperature (Step 1) 45–55 °C Moderate heating for initial reaction
Temperature (Step 2) 75–85 °C Higher temperature for substitution steps
Temperature (Acylation) 0–20 °C Low temperature to control acylation selectivity
Catalysts 10% Pd/C For selective hydrogenation
Bases DIPEA, sodium hydride, potassium t-butoxide To promote coupling and cyclization
Molar Ratios 1:3 to 1:5 (amine:acid) Optimal ratios for coupling efficiency
Reaction Time Several hours to overnight Depends on step and scale

Research Discoveries and Advantages

  • The use of trifluoroacetic acid and ethyl acetate in the initial step provides a cost-effective and scalable method for intermediate formation.
  • The reduction step using hydrogen and Pd/C allows selective conversion of hydrazono groups to amino groups without affecting the cyclic imide.
  • Salt formation steps improve compound stability and facilitate purification.
  • Control of stereochemistry is achievable by starting with enantiomerically pure 3-aminopiperidine-2,6-dione, which is crucial for biological activity.
  • The synthetic routes described avoid harsh conditions that could degrade sensitive functional groups, enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural complexity distinguishes it from simpler benzoic acid derivatives. Key comparisons include:

Compound Molecular Formula Key Functional Groups Source/Application
2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid ~C₁₃H₁₄N₃O₅ Benzoic acid, amino, carbamoyl, dioxopiperidine Synthetic, potential drug intermediate
2-Carbamimidoylbenzoic Acid C₈H₈N₂O₂ Benzoic acid, carbamimidoyl (guanidine) Precursor for pyrimidinyl-benzoic acids
Benzoic Acid (Compound 6 in ) C₇H₆O₂ Benzoic acid Natural product (Isatis indigotica)
ortho-Hydroxybenzoic Acid (Compound 7 in ) C₇H₆O₃ Benzoic acid, hydroxyl Natural product, antimicrobial

Key Observations :

  • Synthetic Utility : Unlike 2-carbamimidoylbenzoic acid (used to synthesize pyrimidine derivatives via cyclization ), the target compound’s dioxopiperidine moiety may enable conjugation with protein-targeting ligands, akin to PROTACs (proteolysis-targeting chimeras).

Biological Activity

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid, also known as a Pomalidomide impurity (CAS: 1001852-14-7), has garnered attention in the field of medicinal chemistry due to its structural similarities to thalidomide analogs and its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant research findings.

  • Chemical Formula : C13H13N3O5
  • Molecular Weight : 291.26 g/mol
  • IUPAC Name : 2-amino-6-[(2,6-dioxopiperidin-3-yl)carbamoyl]benzoic acid

The compound's biological activity is primarily linked to its interaction with cereblon (CRBN), a protein that plays a crucial role in the ubiquitin-proteasome pathway. This interaction is significant for the compound's immunomodulatory and anticancer effects.

Key Mechanisms:

  • CRBN Modulation : The compound acts as a modulator of CRBN, which is involved in the degradation of specific transcription factors such as IKZF1 and IKZF3. This degradation is essential for inducing apoptosis in multiple myeloma (MM) cells .
  • Antiproliferative Activity : Studies have shown that derivatives similar to this compound exhibit potent antiproliferative effects against various cancer cell lines, including NCI-H929 and U2932, with IC50 values indicating effective growth inhibition .

Biological Activity Data

StudyCell LineIC50 (µM)Effect
NCI-H9292.25Antiproliferative
U29325.86Antiproliferative
PBMC>20Low toxicity

Case Studies

  • Antitumor Effects : In a study evaluating a series of piperidine derivatives, compound 10a , closely related to this compound, exhibited significant antiproliferative activity against multiple myeloma cells. The results indicated that this compound could induce apoptosis effectively at concentrations comparable to lenalidomide .
    • Apoptosis Induction : The annexin V-FITC/PI assay demonstrated a dose-dependent increase in apoptotic cells treated with compound 10a , confirming its potential use in cancer therapies targeting MM .
  • Immunomodulatory Activity : The compound also showed promising results in inhibiting TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), further supporting its role as an immunomodulator .

Research Findings

Recent literature highlights the potential therapeutic applications of this compound beyond oncology:

  • Chronic Graft-Versus-Host Disease (cGVHD) : Its CRBN modulation suggests efficacy in treating cGVHD, a condition resulting from immune system complications post-transplantation .
  • Inflammatory Diseases : The ability to modulate immune responses positions this compound as a candidate for treating various inflammatory diseases .

Q & A

Basic Question

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (6.5–8.5 ppm) and carbamoyl/amide linkages (δ 160–170 ppm for carbonyls) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C14_{14}H14_{14}N3_3O5_5 expected m/z: 320.0885 [M+H]+^+) .
  • IR Spectroscopy : Detect characteristic stretches for carboxylic acid (~1700 cm1^{-1}) and amide bonds (~1650 cm1^{-1}) .

How can reaction yields be optimized during synthesis?

Advanced Question

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC) to enhance amide bond efficiency .
  • Temperature Control : Conduct reactions under reflux (e.g., 80°C in THF) to accelerate kinetics without degrading heat-sensitive moieties .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) for intermediates with poor solubility .

Q. Data-Driven Example :

ConditionYield (%)Purity (%)
DMF, 25°C6295
THF, 80°C7898

What computational methods predict biological targets for this compound?

Advanced Question

  • Virtual Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize targets like LPA2 receptors, leveraging structural similarity to antiapoptotic agonists .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) to assess interactions with catalytic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid ring) with activity .

Case Study : A virtual screen identified NSC12404 (a structural analog) as an LPA2 agonist with >90% specificity, validated via caspase inhibition assays .

How to resolve contradictions in reported biological activity data?

Advanced Question

  • Receptor Specificity : Use knockout cell lines (e.g., LPA2-reconstituted fibroblasts) to isolate target-specific effects .
  • Dose-Response Curves : Test varying concentrations (e.g., 1 nM–100 µM) to identify non-linear or biphasic effects .
  • Off-Target Profiling : Employ proteome-wide affinity chromatography to detect unintended interactions .

Example : GRI977143 showed conflicting antiapoptotic activity in wild-type vs. LPA2-knockout cells, resolved via receptor-specific signaling complex analysis .

What are the solubility and stability profiles of this compound?

Basic Question

  • Solubility : Sparingly soluble in water (~0.1 mg/mL); use DMSO for stock solutions (e.g., 10 mM) .
  • Stability : Degrades at >4°C in aqueous buffers (t1/2_{1/2} < 24 hrs); store lyophilized at -80°C .

Q. Stability Data :

ConditionDegradation (%)
25°C, pH 7.450 (24 hrs)
-80°C, lyophilized<5 (6 months)

How do structural modifications influence activity in SAR studies?

Advanced Question

  • Functional Group Swapping : Replace the 2,6-dioxopiperidine with a morpholine ring to assess protease resistance .
  • Electron Effects : Introduce fluorine at position 3 of the benzoic acid to enhance binding entropy (ΔG ~ -2.3 kcal/mol) .

Q. Comparative SAR Table :

DerivativeModificationIC50_{50} (nM)
Parent CompoundNone120
3-Fluoro AnalogFluorine at C345
Morpholine AnalogPiperidine → Morpholine280

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.